molecular formula C13H13BrN2O2S B2907619 5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide CAS No. 1798618-76-4

5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B2907619
CAS No.: 1798618-76-4
M. Wt: 341.22
InChI Key: IUNIWXDKZBYTKK-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide (CAS: 2097929-15-0, Molecular Formula: C₁₆H₁₃BrN₂O₃S, MW: 393.25 g/mol) is a pyridine derivative with a carboxamide substituent at position 3 and a bromine atom at position 5 of the pyridine ring. This structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or receptor antagonist, given the prevalence of pyridine carboxamides in drug discovery.

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-8-2-3-19-12(8)11(17)7-16-13(18)9-4-10(14)6-15-5-9/h2-6,11,17H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNIWXDKZBYTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC(=CN=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps. One common method starts with the bromination of nicotinamide, followed by the introduction of the hydroxy and thiophene groups through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological/Physical Properties Reference
5-Bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide Bromopyridine, hydroxyethyl, 3-methylthiophene 393.25 High solubility in polar solvents; potential kinase inhibition
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Bromophenyl, keto-amine tautomer ~324.19 (calc.) Planar conformation, centrosymmetric dimerization via H-bonds
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine Bromopyridine, dimethoxybenzyl 353.20 (calc.) Lipophilic; strong intermolecular H-bonding for dimerization
N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide Bromopyridine, hydroxymethyl, pivalamide 327.17 (calc.) Enhanced polarity; improved metabolic stability
4-(4-Bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-hexahydroquinoline-3-carboxamide Bromophenyl, hexahydroquinoline, methylpyridine 454.34 (calc.) Bicyclic core; high binding affinity, reduced solubility

Key Insights from Structural Analysis

Substituent Impact on Solubility and Bioavailability The hydroxyethyl-thiophene group in the target compound enhances solubility in polar solvents (e.g., methanol, DMSO) compared to the dimethoxybenzyl group in , which increases lipophilicity. This difference may influence oral bioavailability and blood-brain barrier penetration.

Hydrogen Bonding and Crystal Packing

  • The keto-amine tautomer in forms centrosymmetric dimers via N–H⋯O hydrogen bonds, stabilizing the crystal lattice. In contrast, the target compound’s hydroxyl group may participate in intramolecular H-bonding, affecting conformational flexibility .

The hexahydroquinoline core in confers rigidity, likely improving target binding but reducing aqueous solubility compared to the pyridine-ethyl-thiophene scaffold .

Biological Activity

5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H14BrN3O2S
  • Molecular Weight : 357.24 g/mol
  • Chemical Structure : The compound features a bromine atom, a pyridine ring, and a thiophene moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds in the same chemical class. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells.

Research Findings :

  • Cytotoxicity Assays : In vitro studies demonstrated that compounds with structural similarities to this compound exhibited reduced cell viability in A549 cells when treated at concentrations around 100 µM for 24 hours. The results were compared to standard chemotherapeutic agents like cisplatin .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and disruption of cell cycle progression in cancer cells .

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored, particularly against multidrug-resistant strains of bacteria.

Case Studies :

  • Inhibition Studies : Compounds structurally related to this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited promising antibacterial activity .
  • Selectivity : Some derivatives showed selective activity against resistant bacterial strains without significantly affecting non-cancerous human cells, indicating a favorable therapeutic index .

Data Summary

Activity TypeTarget Organism/Cell TypeConcentration UsedObserved Effect
AnticancerA549 Lung Cancer Cells100 µMReduced cell viability
AntimicrobialMRSAVariesInhibition of bacterial growth
AntimicrobialMultidrug-resistant strainsVariesSelective antimicrobial activity

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